龙胆二糖

描述

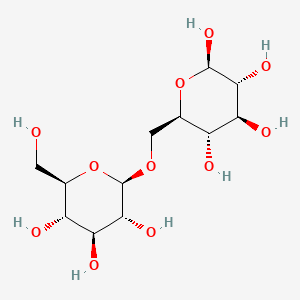

Gentiobiose is a disaccharide composed of two units of D-glucose joined with a β (1->6) linkage . It is a white crystalline solid that is soluble in water or hot methanol . Gentiobiose is incorporated into the chemical structure of crocin, the chemical compound that gives saffron its color .

Synthesis Analysis

During a starch hydrolysis process for glucose syrup, gentiobiose, which has bitterness, is formed as an undesirable product through the acid-catalyzed condensation reaction of two D-glucose molecules . A 2.5:1 stoichiometric ratio of cellobiose to gentiobiose led to a 2.4-fold increase in cellulase synthesis .Molecular Structure Analysis

The molecular structure of gentiobiose can be found in various databases . It is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Gentiobiose is formed as an undesirable product through the acid-catalyzed condensation reaction of two D-glucose molecules during a starch hydrolysis process for glucose syrup .Physical And Chemical Properties Analysis

Gentiobiose is a white to off-white powder . Its melting point is between 190 to 195 °C . It has a density of 1.768 g/mL .科学研究应用

植物发育与调节

龙胆二糖在植物发育中发挥着重要作用。在龙胆科植物中,它参与果实成熟和芽休眠释放等方面。龙胆(Gentiana triflora)中的酶 GtGen3A 调节龙胆寡糖的含量,表明在植物发育中具有调节作用 (Takahashi 等,2018)。此外,龙胆二糖作为龙胆中休眠释放的信号,通过抗坏血酸-谷胱甘肽循环发挥作用 (Takahashi 等,2014)。

在西兰花和番茄成熟中的作用

在西兰花花蕾中,已分离出龙胆二糖缀合物,表明在蔬菜的发育和营养成分中具有潜在作用 (Price 等,1997)。类似地,在番茄中,龙胆二糖已被确定为影响成熟的寡糖,实验表明,当外源施用时,它具有加速成熟过程的潜力 (Dumville 和 Fry,2002)。

益生元和免疫调节功能

由来自罗伊氏乳杆菌 E81 的葡聚糖蔗糖酶 E81 合成的龙胆二糖衍生寡糖具有益生元功能。这些寡糖刺激了益生菌菌株,并在体外表现出免疫调节作用,例如触发 HT29 细胞中的细胞因子产生 (Ispirli 等,2019)。

与血清蛋白的相互作用

龙胆二糖已显示出与血清蛋白的相互作用,如亲和毛细管电泳所示。这表明在了解生物流体中的生化相互作用方面具有潜在的生物医学应用 (Taga 等,2004)。

工业生产和应用

龙胆二糖可以从柯兰糖(β1,3-葡聚糖)中使用来自链霉菌属的特定酶系统工业化生产。这一过程突出了龙胆二糖在各种工业应用中大规模生产和使用的潜力 (Kusama 等,1984)。

作用机制

Target of Action

Beta-Gentiobiose, also known as Gentiobiose, is a natural plant metabolite that has been isolated from members of the Gentianaceae family . Its primary target is the TAS2R16 receptor , which is a bitter taste receptor found in humans .

Mode of Action

Beta-Gentiobiose acts as an agonist for the TAS2R16 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, beta-Gentiobiose binds to the TAS2R16 receptor and activates it .

Biochemical Pathways

Beta-Gentiobiose is involved in the cellulase induction pathway in certain fungi like Talaromyces . It acts on polysaccharides to form a mixture of disaccharides and their transglycosylated derivatives . This process is crucial for the breakdown of cellulose, a complex carbohydrate found in the cell walls of plants .

Result of Action

The activation of the TAS2R16 receptor by beta-Gentiobiose results in the perception of a bitter taste . In Talaromyces, the presence of beta-Gentiobiose leads to an increase in cellulase synthesis, which is crucial for the breakdown of cellulose .

Action Environment

The action of beta-Gentiobiose can be influenced by various environmental factors. For instance, in the case of Talaromyces, a stoichiometric ratio of 2.5:1 (cellobiose:gentiobiose) was found to be the most effective for stimulating cellulase synthesis . This suggests that the concentration and presence of other sugars can impact the efficacy of beta-Gentiobiose.

安全和危害

未来方向

Gentiobiose, a rare disaccharide, acts as a signal for dormancy release of gentian OWBs through the AsA-GSH cycle . Future work could focus on identifying and characterizing mechanisms of bacterial α-diglucosides metabolism, with one goal being to accelerate the development of biomedicine and biotechnology applications .

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRVVLDZNNYCBX-LIZSDCNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317544 | |

| Record name | β-Gentiobiose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5996-00-9 | |

| Record name | β-Gentiobiose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5996-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gentiobiose, beta- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005996009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | β-Gentiobiose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GENTIOBIOSE, .BETA.- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2VA1H3TIQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bis(1H-benzo[d]imidazol-2-ylthio)methane](/img/structure/B1596551.png)

![Propanedinitrile, [(5-bromo-2-thienyl)methylene]-](/img/structure/B1596552.png)